molecular formula C21H29Br2N3 B14704196 4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide CAS No. 21199-25-7

4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide

Cat. No.: B14704196
CAS No.: 21199-25-7
M. Wt: 483.3 g/mol
InChI Key: MWLHSMMCWPOORG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is a complex organic compound that features both indole and pyridinium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide typically involves multi-step organic reactions. One common method includes the alkylation of indole derivatives followed by quaternization of the pyridinium ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols, amines, or cyanides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce indole-3-ethylamine derivatives.

Scientific Research Applications

4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyridinium ring can facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Indol-3-ylethyl)-2-(4-nitrophenyl)ethanamide
  • (2-Indol-3-ylethyl)((2,3,4,5,6-pentamethylphenyl)sulfonyl)amine
  • (2-Indol-3-ylethyl)((4-methylphenyl)sulfonyl)amine

Uniqueness

4-(2-Indol-3-ylethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is unique due to its combination of indole and pyridinium structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

21199-25-7

Molecular Formula

C21H29Br2N3

Molecular Weight

483.3 g/mol

IUPAC Name

3-[4-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

InChI

InChI=1S/C21H29N3.2BrH/c1-24(2,3)16-6-13-23-14-11-18(12-15-23)9-10-19-17-22-21-8-5-4-7-20(19)21;;/h4-5,7-8,11-12,14-15,17,22H,6,9-10,13,16H2,1-3H3;2*1H/q+2;;/p-2

InChI Key

MWLHSMMCWPOORG-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCC[N+]1=CC=C(C=C1)CCC2=CNC3=CC=CC=C32.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.